molecular formula C12H11NO3 B14252668 2-Oxazolidinone, 3-(1-oxo-2-propenyl)-4-phenyl-, (4S)- CAS No. 259529-54-9

2-Oxazolidinone, 3-(1-oxo-2-propenyl)-4-phenyl-, (4S)-

Cat. No.: B14252668
CAS No.: 259529-54-9
M. Wt: 217.22 g/mol
InChI Key: ZEMBIEOHPGGQNJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolidinone, 3-(1-oxo-2-propenyl)-4-phenyl-, (4S)-: is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include acid chlorides, which react with oxazolidinones to form imides. The reactions are typically carried out under mild conditions to preserve the integrity of the oxazolidinone ring .

Major Products: The major products formed from these reactions include imides and other derivatives that exhibit enhanced biological activity, particularly as antibiotics .

Scientific Research Applications

2-Oxazolidinone derivatives have a wide range of scientific research applications:

Chemistry: In chemistry, these compounds are used as chiral auxiliaries in stereoselective transformations, aiding in the synthesis of complex molecules .

Biology: In biology, oxazolidinones are studied for their potential as antimicrobial agents. They inhibit bacterial protein synthesis, making them effective against various bacterial infections .

Medicine: In medicine, oxazolidinone antibiotics such as linezolid and tedizolid are used to treat infections caused by Gram-positive bacteria. These antibiotics are particularly valuable in treating multidrug-resistant bacterial infections .

Industry: In the industrial sector, oxazolidinones are used in the synthesis of polymers and other materials due to their unique chemical properties .

Mechanism of Action

The mechanism of action of oxazolidinone antibiotics involves the inhibition of bacterial protein synthesis. These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that are resistant to other classes of antibiotics.

Properties

CAS No.

259529-54-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4S)-4-phenyl-3-prop-2-enoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2/t10-/m1/s1

InChI Key

ZEMBIEOHPGGQNJ-SNVBAGLBSA-N

Isomeric SMILES

C=CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

C=CC(=O)N1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.